3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one

Description

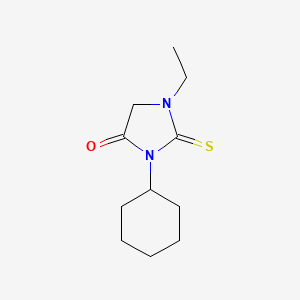

3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one (CAS: 659734-00-6) is a member of the 2-thioxoimidazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features a cyclohexyl substituent at position 3 and an ethyl group at position 1 (Figure 1).

For example, 5-imino-4-thioxoimidazolidin-2-one derivatives are synthesized by reacting precursors with isocyanates in ether under triethylamine catalysis . Similar strategies, substituting cyclohexyl and ethyl groups during precursor formation, may apply.

Safety and Handling: The compound requires stringent safety measures, including storage in cool, dry conditions and avoidance of skin/eye contact due to health hazards (H315, H319, H335) .

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2OS |

|---|---|

Molecular Weight |

226.34 g/mol |

IUPAC Name |

3-cyclohexyl-1-ethyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C11H18N2OS/c1-2-12-8-10(14)13(11(12)15)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |

InChI Key |

YBEFLGLKCMJGIU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(=O)N(C1=S)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Cyclohexyl Isothiocyanate and Ethylurea Derivatives

One effective method involves the reaction of cyclohexyl isothiocyanate with ethylurea or ethyl-substituted urea derivatives under reflux conditions:

- Procedure : Cyclohexyl isothiocyanate (0.011 mol) is added to a solution of ethylurea derivative (0.01 mol) in acetonitrile with a few drops of glacial acetic acid.

- Reaction conditions : The mixture is refluxed for 16 to 70 hours.

- Outcome : Formation of this compound as a white solid, isolated by filtration and recrystallization from acetonitrile.

- Yield : Moderate to good yields (~50% reported for related compounds).

- Characterization : Confirmed by melting point, TLC, and spectral data (1H-NMR, 13C-NMR, FTIR, MS).

This method is supported by the synthesis of related 2-thioxoimidazolidinone derivatives where cyclohexyl isothiocyanate reacts with maleimide derivatives or urea analogues to form the thioxoimidazolidinone ring system.

Condensation of Ethylurea with 4,5-Dihydroxyimidazolidine-2-thione

Another approach involves the condensation of ethylurea with 4,5-dihydroxyimidazolidine-2-thione (a thioglycoluril precursor):

- Reagents : Ethylurea and 4,5-dihydroxyimidazolidine-2-thione.

- Conditions : Aqueous acidic medium (35% HCl), heated at 76–80 °C for 30 minutes.

- Conversion : Up to 71% conversion of ethylurea to the thioglycoluril intermediate.

- Yield : Isolated yields around 52% after purification.

- Mechanism : Acid-catalyzed cyclocondensation forming the imidazolidinone ring with a thioxo group.

- Advantages : Short reaction time and relatively high yield.

This method is detailed in studies focusing on semithioglycoluril synthesis, which are structurally related to 2-thioxoimidazolidinones.

Multistep Synthesis via Maleimide Derivatives and Glycine

A multistep synthetic route involves:

- Preparation of maleimide derivatives.

- Reaction with cyclohexyl isothiocyanate in the presence of glacial acetic acid.

- Subsequent condensation with glycine or ethylamine derivatives to introduce the ethyl substituent at N-1.

- Purification by recrystallization.

This route is more complex but allows for structural diversity and functionalization at multiple positions on the imidazolidinone ring.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Purification | Key Notes |

|---|---|---|---|---|---|---|

| Cyclohexyl isothiocyanate + ethylurea derivative in acetonitrile + acetic acid | Cyclohexyl isothiocyanate, ethylurea derivative | Reflux in acetonitrile with glacial acetic acid | 16–70 hours | ~50% | Recrystallization from acetonitrile | Moderate yield, longer reaction time |

| Condensation of ethylurea + 4,5-dihydroxyimidazolidine-2-thione in aqueous HCl | Ethylurea, 4,5-dihydroxyimidazolidine-2-thione | 76–80 °C, 35% HCl aqueous | 30 minutes | 52% isolated | Purification by crystallization | Short reaction time, acid catalyzed |

| Multistep via maleimide derivatives + cyclohexyl isothiocyanate + glycine | Maleimide derivatives, cyclohexyl isothiocyanate, glycine | Reflux with acetic acid, multiple steps | Several hours to days | Variable | Recrystallization | Allows functionalization, more complex |

Analytical and Structural Confirmation

- Spectroscopic Techniques : 1H-NMR and 13C-NMR confirm the presence of characteristic imidazolidinone ring protons and carbons, including signals for the ethyl group and cyclohexyl substituent.

- FTIR : Shows characteristic bands for NH amide (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=S (~1200–1400 cm⁻¹) groups.

- Mass Spectrometry : Confirms molecular weight consistent with this compound.

- Melting Point : Used as a purity check, typically in the range of 200–202 °C for related compounds.

Summary of Research Findings

- The cyclization reaction involving cyclohexyl isothiocyanate and ethylurea derivatives is a reliable method but requires prolonged reflux times.

- The acid-catalyzed condensation with 4,5-dihydroxyimidazolidine-2-thione offers a faster alternative with good yields.

- Multistep syntheses allow for structural modifications but are more time-consuming.

- Purification by recrystallization and thorough spectral analysis are essential for confirming the structure and purity of the final compound.

- Reaction conditions such as solvent choice, acid catalyst concentration, and temperature critically influence yield and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiocarbonyl Group

The C=S group participates in nucleophilic substitutions. For example:

-

Thiol-Disulfide Exchange : Reacts with Lawesson’s reagent to modify sulfur-containing moieties (e.g., converting carbonyl to thiocarbonyl in related compounds) .

-

Alkylation : The thiocarbonyl sulfur reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/ethanol) to form thioether derivatives .

Reaction Table :

Acetylation and Acylation

The NH group (if present) undergoes acetylation, but in this compound, position 1 is occupied by an ethyl group. Instead, reactivity shifts to:

-

Side-Chain Modification : The ethyl or cyclohexyl groups can be functionalized. For example, the cyclohexyl moiety reacts with chlorinating agents (e.g., SOCl₂) to form chloro derivatives .

Key Finding :

-

Acetic anhydride under reflux introduces acetyl groups to adjacent positions, forming 1-acetyl derivatives in related structures .

Michael Addition and Condensation

The thiocarbonyl group acts as an electrophilic site in Michael additions:

-

With α,β-unsaturated carbonyls : Forms fused heterocycles (e.g., imidazo[2,1-c] triazol-6-ones) .

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., 4-dimethylaminobenzaldehyde) to generate arylidene derivatives .

Mechanistic Insight :

-

The reaction proceeds via enolate intermediates, stabilized by the electron-withdrawing thiocarbonyl group .

Complexation and Biological Interactions

-

Metal Coordination : The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming antimicrobial complexes .

-

Enzyme Inhibition : Docking studies show interactions with bacterial enzymes (e.g., tyrosyl-tRNA synthetase), disrupting protein synthesis .

Thermal and Acidic Stability

-

Thermal Degradation : Decomposes above 200°C, forming cyclohexyl isocyanate and ethylamine fragments .

-

Acid Hydrolysis : Under HCl, the thiocarbonyl group hydrolyzes to carbonyl, yielding 3-cyclohexyl-1-ethylimidazolidin-4-one .

Comparative Reactivity

| Functional Group | Reactivity Trend | Example Reaction |

|---|---|---|

| Thiocarbonyl (C=S) | Higher electrophilicity vs. C=O | Nucleophilic substitution with amines |

| Cyclohexyl Substituent | Steric hindrance slows reactions | Reduced acylation efficiency |

| Ethyl Group (N1) | Electron-donating effect | Stabilizes radical intermediates |

Antimicrobial Activity Correlations

Derivatives of 3-cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one exhibit:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with ethylurea. The process is characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-thioxoimidazolidinone, including this compound, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum Inhibitory Concentration (MIC) values were determined using diffusion methods, revealing promising antibacterial potential .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The anticancer properties of compounds related to this compound have been evaluated in vitro against human cancer cell lines:

- Human Hepatocellular Carcinoma (HepG2) : The compound exhibited an IC50 value of 2.33 μg/mL.

- Breast Carcinoma (MCF-7) : An IC50 value of 3.98 μg/mL was noted for certain derivatives .

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 2.33 |

| MCF-7 | 3.98 |

Antimicrobial Evaluation

A recent study synthesized a series of thiohydantoin derivatives, including the compound , and evaluated their antimicrobial activities against standard bacterial strains. The findings indicated that modifications to the thiohydantoin structure could enhance antibacterial efficacy .

Anticancer Research

In another study focusing on anticancer properties, a range of substituted thiohydantoins were tested against cancer cell lines, revealing that structural variations significantly impact cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. These enzymes play crucial roles in bacterial protein synthesis and DNA replication, respectively. By inhibiting these enzymes, the compound exerts its antibacterial effects .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key analogues of 3-cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one, identified via similarity scoring (Table 1), highlight the impact of substituents on properties:

Table 1: Structural Analogues and Similarity Scores

| CAS Number | Compound Name | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| 61815-21-2 | 5-Cyclohexyl-3-phenyl-2-thioxoimidazolidin-4-one | 3-phenyl, 5-cyclohexyl | 0.92 |

| 56710-94-2 | (S)-5-Butyl-3-phenyl-2-thioxoimidazolidin-4-one | 3-phenyl, 5-butyl (S-config) | 0.97 |

| 66256-32-4 | 5-Ethyl-3-phenyl-2-thioxoimidazolidin-4-one | 3-phenyl, 5-ethyl | 0.96 |

| 4399-40-0 | 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one | 3-phenyl, 5-isobutyl | 0.94 |

Key Observations :

- Cyclohexyl vs. Phenyl Groups : The presence of a cyclohexyl group (as in 61815-21-2) instead of phenyl reduces similarity (0.92 vs. 0.94–0.97), likely due to steric and electronic differences. Cyclohexyl’s bulkiness may hinder reactivity or binding in biological systems.

- Alkyl Chain Variations : Ethyl (66256-32-4) and butyl (56710-94-2) substituents at position 5 show high similarity (0.96–0.97), suggesting alkyl chain length minimally affects core structure recognition.

Biological Activity

3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Antimicrobial Activity

Research indicates that thioxoimidazolidinones exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported at 25 mg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Thioxoimidazolidinone Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Derivative 1 | Pseudomonas aeruginosa | 25 |

| Derivative 2 | E. coli | TBD |

Antifungal Properties

The antifungal activity of thioxoimidazolidinones has also been documented. Compounds in this class have been evaluated for their ability to inhibit fungal growth, demonstrating varying degrees of effectiveness. The specific mechanisms often involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

In vitro studies have shown that derivatives of thioxoimidazolidinones possess anticancer properties. For example, compounds derived from this scaffold demonstrated cytotoxic effects against prostate cancer cell lines, with IC50 values indicating significant potency .

Table 2: Anticancer Activity Against Prostate Cancer Cells

| Compound | Cell Line (PC3) | IC50 (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 1 | PC3 | 46.873 |

| Compound 2 | PC3 | 51.836 |

The mechanism of action for thioxoimidazolidinones appears to involve interaction with specific molecular targets within cells. The thioxo group may interact with enzymes or receptors, leading to inhibition of critical biochemical pathways. Preliminary studies suggest that these compounds may disrupt cellular functions by inhibiting enzyme activity or interfering with signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thioxoimidazolidinones:

- Study on Antimicrobial Resistance : A study highlighted the need for new antimicrobial agents due to rising resistance levels. Thioxoimidazolidinone derivatives were synthesized and evaluated for their antimicrobial efficacy against resistant strains .

- Cytotoxicity Evaluation : Another research effort focused on the synthesis and evaluation of various thioxoimidazolidinone derivatives against different cancer cell lines, revealing promising results for future drug development .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins, providing insights into their potential mechanisms of action .

Q & A

Q. What are the standard synthetic routes for 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a three-step procedure:

- Step 1 : Cyclohexylamine and triethylamine are stirred in ethanol, followed by CS₂ addition under cold conditions to form a dithiocarbamate intermediate.

- Step 2 : Sodium chloroacetate and chloroacetic acid are added to the intermediate at 273 K to generate a thiazolidinone precursor.

- Step 3 : Acidification with hot HCl yields the final product, which is recrystallized from chloroform . Optimization may involve adjusting stoichiometry (e.g., excess CS₂ for higher yield) or using microwave-assisted synthesis for faster reaction times, as demonstrated for analogous thioxoimidazolidinones .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard. Key findings include:

- Planar rhodanine and cyclohexyl basal planes oriented perpendicularly.

- Intramolecular H-bonding forming S(5) and S(6) ring motifs.

- π–π interactions (3.814 Å) between heterocyclic rings . Spectroscopic methods like ¹H NMR can corroborate structural features, such as cyclohexyl proton environments (δ ~1.2–2.0 ppm) and thiocarbonyl groups .

Q. What key spectroscopic data (NMR, IR) are critical for validating this compound’s purity?

- ¹H NMR : Peaks for cyclohexyl protons (multiplet δ 1.2–2.0 ppm), ethyl group (quartet δ ~1.3 ppm, triplet δ ~3.4 ppm), and NH (exchangeable singlet δ ~7.3 ppm) .

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C=S stretch) . Purity is further confirmed by TLC (silica gel, chloroform/methanol eluent) and melting point analysis (e.g., 241–243°C for analogous derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental results for this compound?

Divergences often arise from methodological differences. For example:

- Computational models : B3LYP/SDD calculations may predict bond angles (e.g., C1-C2-C3 = 121.4°) that differ slightly from crystallographic data due to solvent effects or static vs. dynamic models .

- Experimental validation : Hybrid approaches, such as combining receptor-response models with wet-lab agonistic profiling (e.g., testing 93 odorants across 464 receptors), improve reliability . Cross-validation using multiple techniques (e.g., DFT, MD simulations, and X-ray) is recommended .

Q. What strategies optimize the synthesis of derivatives for biological activity studies?

- Derivatization : Introduce substituents at N1 or C5 via nucleophilic substitution (e.g., with secondary amines) or condensation (e.g., arylidene formation using substituted benzaldehydes) .

- Yield improvement : Use microwave irradiation for faster reaction times (e.g., 30 minutes vs. 16 hours) and higher purity .

- Activity screening : Prioritize derivatives with electron-withdrawing groups (e.g., nitro, halogens) for enhanced enzyme inhibition (e.g., β-lactamase) .

Q. How can computational modeling predict intermolecular interactions relevant to drug design?

- Docking studies : Use software like AutoDock Vina to map interactions with target enzymes (e.g., xanthine oxidase). Key residues (e.g., Arg880, Glu802) may form H-bonds with the thiocarbonyl group .

- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a small HOMO-LUMO gap (~3 eV) suggests high electrophilicity, favoring nucleophilic attack .

- MD simulations : Track stability of ligand-receptor complexes over 100 ns to identify persistent interactions (e.g., π–π stacking with Phe residues) .

Q. What experimental designs are effective for evaluating anti-inflammatory or enzyme-inhibitory activity?

- In vitro assays :

- Xanthine oxidase inhibition : Monitor uric acid production at 295 nm .

- COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ levels .

- Dose-response curves : Test concentrations from 1–100 μM, with IC₅₀ values <10 μM indicating high potency .

- Control compounds : Include allopurinol (xanthine oxidase) or celecoxib (COX-2) for benchmarking .

Q. How do intermolecular forces (e.g., π–π stacking, H-bonding) influence crystallization and solubility?

- Crystallization : π–π interactions (3.8 Å) and H-bonding (e.g., N–H···S) drive lattice formation in chloroform .

- Solubility : Low aqueous solubility (logP ~2.5) due to hydrophobic cyclohexyl/ethyl groups. Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.